2-Methyl-3-morpholin-4-ylpropanohydrazide
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Overview
Description
Reactants: 2-Methyl-3-morpholin-4-ylpropanoic acid and hydrazine hydrate
Conditions: Heating under reflux
Solvents: Ethanol or methanol
Industrial Production Methods
Industrial production methods for 2-Methyl-3-morpholin-4-ylpropanohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-morpholin-4-ylpropanohydrazide typically involves the reaction of 2-methyl-3-chloropropanoic acid with morpholine, followed by the introduction of a hydrazide group. The reaction conditions often include:
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Step 1: Formation of 2-Methyl-3-morpholin-4-ylpropanoic acid
Reactants: 2-Methyl-3-chloropropanoic acid and morpholine
Conditions: Reflux in an appropriate solvent such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methyl-3-morpholin-4-ylpropanohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-morpholin-4-ylpropanoic acid: Similar structure but lacks the hydrazide group.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
2-Methyl-3-morpholin-4-ylpropanohydrazide is unique due to its specific combination of a morpholine ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-7(8(12)10-9)6-11-2-4-13-5-3-11/h7H,2-6,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFUQKDADQKWNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397182 |
Source
|
Record name | 2-methyl-3-morpholin-4-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155219-09-3 |
Source
|
Record name | 2-methyl-3-morpholin-4-ylpropanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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